molecular formula C15H21ClN2O2 B5249073 Ethyl 4-[(2-chlorophenyl)methylamino]piperidine-1-carboxylate

Ethyl 4-[(2-chlorophenyl)methylamino]piperidine-1-carboxylate

Cat. No.: B5249073
M. Wt: 296.79 g/mol
InChI Key: APKJMUKORKEQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(2-chlorophenyl)methylamino]piperidine-1-carboxylate is a chemical compound with the molecular formula C15H21ClN2O2 and a molecular weight of 296.79244 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-chlorophenyl)methylamino]piperidine-1-carboxylate typically involves the reaction of 2-chlorobenzylamine with ethyl 4-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-chlorophenyl)methylamino]piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives. Substitution reactions can result in a variety of substituted products, depending on the nature of the substituent introduced .

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-chlorophenyl)methylamino]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 4-[(2-chlorophenyl)methylamino]piperidine-1-carboxylate include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a piperidine ring with a chlorophenyl group and an ethyl ester moiety makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 4-[(2-chlorophenyl)methylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-2-20-15(19)18-9-7-13(8-10-18)17-11-12-5-3-4-6-14(12)16/h3-6,13,17H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKJMUKORKEQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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